molecular formula C39H37ClN2O6 B10894848 4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B10894848
M. Wt: 665.2 g/mol
InChI Key: PVDPLAQFKGFUOT-UHFFFAOYSA-N
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Description

“4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid” is a complex organic compound that features multiple functional groups, including a chlorobenzyl ether, an ethoxy group, a hydroxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid” likely involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, the introduction of the chlorobenzyl ether and ethoxy groups, and the final attachment of the butanoic acid moiety. Each step would require specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of such a complex compound would involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The ketone group in the butanoic acid moiety can be reduced to an alcohol.

    Substitution: The chlorobenzyl ether can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, “4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound could be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid” would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “4-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid” would include other dibenzo[b,e][1,4]diazepine derivatives, such as:

  • “4-[11-{4-[(4-fluorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid”
  • “4-[11-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid”

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C39H37ClN2O6

Molecular Weight

665.2 g/mol

IUPAC Name

4-[6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C39H37ClN2O6/c1-3-47-35-22-27(14-17-34(35)48-23-25-10-15-29(40)16-11-25)39-38-31(20-28(21-33(38)43)26-12-8-24(2)9-13-26)41-30-6-4-5-7-32(30)42(39)36(44)18-19-37(45)46/h4-17,22,28,39,41H,3,18-21,23H2,1-2H3,(H,45,46)

InChI Key

PVDPLAQFKGFUOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2C(=O)CCC(=O)O)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

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